Cas no 2680756-63-0 (benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate)

Benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate is a synthetic organic compound featuring a pyridine core substituted with a bromo group and a 4-methylpiperazine moiety, further functionalized with a benzyl carbamate group. This structure imparts versatility in pharmaceutical and chemical research, particularly in the development of kinase inhibitors and other biologically active molecules. The bromo substituent enhances reactivity for further derivatization, while the methylpiperazine group contributes to solubility and binding affinity. The benzyl carbamate acts as a protective group, enabling selective deprotection for downstream modifications. Its well-defined structure and functional groups make it a valuable intermediate in medicinal chemistry and drug discovery.
benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate structure
2680756-63-0 structure
Product name:benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate
CAS No:2680756-63-0
MF:C18H21BrN4O2
Molecular Weight:405.288943052292
CID:5623125
PubChem ID:165924101

benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
    • 2680756-63-0
    • EN300-28303429
    • benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate
    • インチ: 1S/C18H21BrN4O2/c1-22-7-9-23(10-8-22)17-16(11-15(19)12-20-17)21-18(24)25-13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3,(H,21,24)
    • InChIKey: WWVTWFAVSPNAMV-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)NC(=O)OCC1C=CC=CC=1)N1CCN(C)CC1

計算された属性

  • 精确分子量: 404.08479g/mol
  • 同位素质量: 404.08479g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 425
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 57.7Ų

benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28303429-0.5g
benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680756-63-0 95.0%
0.5g
$1357.0 2025-03-19
Enamine
EN300-28303429-1g
benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680756-63-0
1g
$1414.0 2023-09-07
Enamine
EN300-28303429-10g
benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680756-63-0
10g
$6082.0 2023-09-07
Enamine
EN300-28303429-5g
benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680756-63-0
5g
$4102.0 2023-09-07
Enamine
EN300-28303429-0.05g
benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680756-63-0 95.0%
0.05g
$1188.0 2025-03-19
Enamine
EN300-28303429-2.5g
benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680756-63-0 95.0%
2.5g
$2771.0 2025-03-19
Enamine
EN300-28303429-0.25g
benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680756-63-0 95.0%
0.25g
$1300.0 2025-03-19
Enamine
EN300-28303429-0.1g
benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680756-63-0 95.0%
0.1g
$1244.0 2025-03-19
Enamine
EN300-28303429-5.0g
benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680756-63-0 95.0%
5.0g
$4102.0 2025-03-19
Enamine
EN300-28303429-10.0g
benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680756-63-0 95.0%
10.0g
$6082.0 2025-03-19

benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate 関連文献

benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamateに関する追加情報

Introduction to Benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate (CAS No: 2680756-63-0)

Benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2680756-63-0, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features, including a benzyl moiety, a pyridine ring, and a piperazine substituent, make it a valuable candidate for further investigation in drug discovery.

The compound's structure is characterized by a carbamate linkage connecting the N-5-bromo pyridine ring to the 4-methylpiperazin-1-yl group. This specific arrangement of functional groups suggests potential interactions with biological targets, making it an intriguing subject for medicinal chemistry studies. The presence of both bromine and methyl groups enhances its chemical reactivity, allowing for diverse modifications and derivations that could lead to novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological properties of pyridine derivatives due to their wide range of biological activities. Pyridine-based compounds have been extensively studied for their roles in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and cancer. The combination of a pyridine ring with a piperazine moiety in Benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate may contribute to its potential as an active pharmaceutical ingredient (API).

The carbamate functional group in this compound is particularly noteworthy as it can serve as a pharmacophore, interacting with biological targets to modulate their function. Carbamates have been successfully incorporated into numerous drugs due to their ability to form stable hydrogen bonds and exhibit favorable pharmacokinetic properties. The benzyl group further enhances the compound's solubility and bioavailability, which are critical factors in drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like Benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate. These tools have been instrumental in identifying potential drug candidates and optimizing their structures for improved efficacy and reduced toxicity. The integration of experimental data with computational predictions has accelerated the discovery process, making compounds like this one more accessible for therapeutic applications.

The bromine atom in the N-5 position of the pyridine ring adds another layer of complexity to the compound's behavior. Brominated pyridines are known for their enhanced metabolic stability and improved binding interactions with certain biological targets. This feature makes them particularly useful in designing drugs that require prolonged activity or resistance to enzymatic degradation. The combination of these structural elements suggests that Benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate could exhibit unique pharmacological properties that warrant further exploration.

In the context of current research trends, there is increasing emphasis on developing targeted therapies that address specific molecular mechanisms underlying diseases. Pyridine derivatives have shown promise in this regard, particularly in the treatment of neurological disorders where precise modulation of neurotransmitter systems is essential. The presence of both piperazine and pyridine moieties in Benzyl N-5-bromo-2-(4-methylpiperazin-1-y l)pyridin -3 -y lcarbamate positions it as a potential lead compound for such applications.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired framework efficiently. These methods not only enhance the efficiency of the synthesis but also allow for greater control over the stereochemistry of the product, which is crucial for biological activity.

Evaluation of Benzyl N -5 -bromo -2 - (4 -methyl piperazin -1 - yl )py ridin -3 - yl carbamate has begun in several preclinical studies aimed at assessing its pharmacokinetic profile and potential side effects. Preliminary results indicate that the compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its feasibility as a drug candidate. Further studies are ongoing to explore its interactions with specific enzymes and receptors, which will provide deeper insights into its mechanism of action.

The role of piperazine derivatives in drug development cannot be overstated. Piperazines are known for their ability to modulate G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes. The 4-methyl substituent in this compound may influence its binding affinity and selectivity towards particular GPCRs, making it a valuable tool for studying receptor function and developing novel therapeutics.

As research continues to uncover new therapeutic targets and mechanisms, compounds like Benzyl N -5 -bromo -2 - (4 -methyl piperazin -1 - yl )py ridin -3 - yl carbamate will play an increasingly important role in drug discovery efforts. Their unique structural features offer opportunities for designing molecules with tailored biological activities, addressing unmet medical needs across various disease areas.

In conclusion, Benzyl N -5 -bromo -2 - (4 -methyl piperazin -1 - yl )py ridin -3 - yl carbamate (CAS No: 2680756 63 0) is a promising chemical entity with significant potential in pharmaceutical research. Its complex structure, characterized by multiple functional groups, positions it as a valuable candidate for further investigation into its biological activities and therapeutic applications. With ongoing studies exploring its pharmacological properties and synthetic feasibility, this compound represents an exciting avenue for future drug development efforts.

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